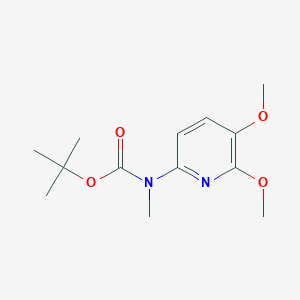tert-Butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate
CAS No.:
Cat. No.: VC16742345
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H20N2O4 |
|---|---|
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | tert-butyl N-(5,6-dimethoxypyridin-2-yl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15(4)10-8-7-9(17-5)11(14-10)18-6/h7-8H,1-6H3 |
| Standard InChI Key | INXRCMYQWWYQEP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=NC(=C(C=C1)OC)OC |
Introduction
Chemical Identity and Structural Features
The molecular formula of tert-butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate is C₁₃H₂₀N₂O₄, with a molar mass of 268.31 g/mol . Its IUPAC name, tert-butyl N-[(5,6-dimethoxypyridin-2-yl)methyl]carbamate, reflects the substitution pattern: a pyridine ring with methoxy groups at positions 5 and 6, a methylcarbamate group at position 2, and a tert-butyl moiety on the carbamate nitrogen.
Spectroscopic and Physicochemical Properties
The compound’s canonical SMILES string, CC(C)(C)OC(=O)NCC1=NC(=C(C=C1)OC)OC, provides a concise representation of its connectivity . Nuclear magnetic resonance (NMR) data for analogous tert-butyl carbamates reveal distinct signals for the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic pyridine protons (δ ~6.5–8.5 ppm) . Infrared (IR) spectroscopy typically shows strong absorptions for the carbonyl group (C=O, ~1700 cm⁻¹) and ether linkages (C-O, ~1250 cm⁻¹).
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₄ |
| Molecular Weight | 268.31 g/mol |
| SMILES | CC(C)(C)OC(=O)NCC1=NC(=C(C=C1)OC)OC |
| InChI Key | NXZTUGNSHZTGIX-UHFFFAOYSA-N |
| Boiling Point | Not reported |
| Melting Point | Not reported |
Synthetic Methodologies
Conventional Carbamate Protection Strategies
The synthesis of tert-butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate follows established protocols for Boc protection. A typical route involves reacting 5,6-dimethoxypyridin-2-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) . Solvents like dichloromethane or acetonitrile are employed under mild conditions (0–25°C), yielding the carbamate after aqueous workup.
Industrial-Scale Optimization
Patent WO2019158550A1 describes advanced methods for synthesizing structurally related tert-butyl carbamates, emphasizing the use of neutral reagent forms to mitigate viscosity issues during large-scale reactions. For example, substituting hydrochloride salts of amine intermediates with their free bases reduces gelation and improves stirring efficiency, enhancing yields from 85% to >93% . Reaction times of 3–8 hours at 50–60°C in acetonitrile are optimal for completing the coupling step .
Applications in Pharmaceutical Synthesis
Role as a Protecting Group
The Boc group in this compound safeguards primary amines during multi-step syntheses, particularly in the preparation of anticoagulants and kinase inhibitors. For instance, analogs of this molecule are intermediates in the synthesis of Edoxaban, a factor Xa inhibitor . The methoxy groups on the pyridine ring enhance electron density, facilitating subsequent functionalization via electrophilic substitution.
Comparison with Halogenated Analogs
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate (CAS 1142192-00-4) demonstrates how halogenation alters reactivity. The chlorine atom at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the pivalamido group increases steric bulk, influencing crystallinity and solubility. In contrast, the dimethoxy variant discussed here offers superior solubility in polar aprotic solvents, making it preferable for solution-phase reactions .
Future Directions and Research Opportunities
Recent patents highlight unmet needs in scaling up carbamate syntheses without compromising purity . Innovations such as continuous-flow reactors or enzyme-mediated Boc protection could address these challenges. Additionally, computational studies predicting the compound’s metabolic pathways would aid in toxicological profiling, broadening its applicability in drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume